molecular formula C7H12N2O B8713910 1-(Prop-2-en-1-yl)piperazin-2-one

1-(Prop-2-en-1-yl)piperazin-2-one

Cat. No.: B8713910
M. Wt: 140.18 g/mol
InChI Key: MZQXOPAXYJPKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)piperazin-2-one is a functionalized piperazine derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The compound features a piperazin-2-one core, a scaffold recognized as an important privileged structure in the design of biologically active molecules . The prop-2-en-1-yl (allyl) side chain provides a reactive handle for further chemical modifications via reactions such as Michael additions or radical polymerizations, allowing researchers to diversify the molecular structure for the synthesis of more complex compound libraries. Piperazine and piperazin-2-one cores are frequently employed in the development of compounds for pharmaceutical research. While specific biological data for this compound is limited in the public domain, analogues and derivatives containing the piperazin-2-one structure have demonstrated a wide spectrum of research activities. These include investigation as potential antiviral agents , anticancer agents through mechanisms such as VEGFR-2 inhibition , and antitrypanosomal agents for neglected tropical diseases like Chagas disease . The physicochemical properties imparted by the piperazine ring, such as influencing polarity and hydrogen bonding capacity, are often leveraged to optimize the drug-likeness and solubility of lead compounds . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-prop-2-enylpiperazin-2-one

InChI

InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-6-7(9)10/h2,8H,1,3-6H2

InChI Key

MZQXOPAXYJPKIO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCNCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The allyl group in 1-(Prop-2-en-1-yl)piperazin-2-one is electron-donating, which may alter reactivity or binding kinetics.
  • Biological Potency : Chlorophenyl derivatives demonstrate higher cytotoxic activity, suggesting halogen atoms enhance target affinity compared to allyl substituents .
2.2. Alkyl-Substituted Piperazin-2-ones
  • 1-Isopropylpiperazin-2-one hydrochloride (CAS 1187928-58-0): Structure: Branched isopropyl group at position 1. Applications: Primarily a precursor for agrochemicals and pharmaceuticals.
  • 1-(2-Methylpropyl)piperazin-2-one (CAS 893747-69-8):

    • Structure : A bulky 2-methylpropyl substituent.
    • Properties : Molecular weight 156.23 g/mol; used in life sciences research. The steric bulk may limit conformational flexibility compared to the allyl group .

Key Differences :

  • Synthetic Accessibility : Alkyl-substituted derivatives are typically synthesized via nucleophilic alkylation, while allylation may require controlled conditions to avoid polymerization .
2.3. Heteroaromatic and Hybrid Derivatives
  • 1-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 1378851-84-3): Structure: A pyridine ring with an amino group at position 4.
  • 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS 736889-93-3):

    • Structure : A thiophene ring linked via a ketone bridge.
    • Applications : Explored in kinase inhibition studies; the thiophene group contributes π-π stacking interactions .

Key Differences :

  • Binding Interactions : Heteroaromatic substituents (pyridine, thiophene) enable diverse binding modes compared to the allyl group, which may prioritize covalent or hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Cytotoxic IC50 (μM)
This compound 154.19 0.85 Not reported
1-(3-Chlorophenyl)piperazin-2-one 210.67 2.10 1.2–2.5 (HT-29, A549)
1-Isopropylpiperazin-2-one 156.23 1.20 N/A

Notes:

  • Solubility: Allyl derivatives may exhibit moderate aqueous solubility due to polar lactam and nonpolar allyl groups. Halogenated analogs are less soluble but more stable .
  • Stability : Allyl groups can undergo oxidation or polymerization, requiring stabilization in formulation .

Preparation Methods

Reaction Conditions and Optimization

The reaction employs AgNO₃ (0.5 equiv) and Cs₂CO₃ (3 equiv) in acetonitrile under reflux for 16 hours, with Pd(PPh₃)₄ as the catalyst. For allyl incorporation, substituting benzylamine with allylamine or using allyl iodide as the electrophile may introduce the prop-2-en-1-yl group. However, the allyl group’s reactivity necessitates careful control of stoichiometry to avoid polymerization.

Table 1: Combinatorial Synthesis Parameters for Allyl-Substituted Piperazin-2-ones

ComponentRoleQuantity (mmol)Notes
Chloro allenylamideCore substrate0.2Generates piperazin-2-one scaffold
AllylamineNucleophile0.6Introduces N-allyl group
Allyl iodideElectrophile0.24Introduces C-allyl group
Pd(PPh₃)₄Catalyst0.02Facilitates cross-coupling
AgNO₃Additive0.1Stabilizes reactive intermediates

Yields for analogous aryl-substituted products range from 56% to 70%, suggesting comparable efficiency for allyl variants with optimized conditions.

Palladium-Catalyzed Allylic Alkylation

The enantioselective Pd-catalyzed decarboxylative allylic alkylation (DAAA) of piperazin-2-ones, as described by, provides a pathway to α-allylated derivatives. Although designed for chiral tertiary centers, this method can be simplified for non-chiral targets like this compound.

Key Reaction Steps

  • Substrate Preparation : N-Benzoyl-piperazin-2-one (8a) serves as the starting material.

  • Allylic Alkylation : Using Pd₂(pmdba)₃ (5 mol%) and (S)-(CF₃)₃-t-BuPHOX ligand (12.5 mol%) in toluene at 40°C, allyl carbonates react with the piperazin-2-one enolate to form the allylated product.

  • Deprotection : Acidic or oxidative removal of the N-benzyl or N-PMB group yields the free amine.

For the target compound, substituting the allyl carbonate with a prop-2-en-1-yl equivalent (e.g., allyl methyl carbonate) would directly introduce the allyl group. Reported enantioselectivities of 90–95% ee indicate high efficiency, though racemic conditions may simplify the process.

Acylation-Cyclization Strategy

The structure of this compound (C=CC(=O)N1CCNCC1) suggests a synthesis via acylation of piperazine followed by cyclization.

Stepwise Procedure

  • Mono-Acylation of Piperazine :

    • Piperazine reacts with acryloyl chloride (1 equiv) in dichloromethane at 0°C to form 1-acryloylpiperazine.

    • Triethylamine (1.1 equiv) neutralizes HCl, favoring mono-substitution.

  • Cyclization to Piperazin-2-one :

    • Heating the mono-acylated product in toluene at 80°C induces intramolecular lactam formation.

    • Anhydrous conditions prevent hydrolysis.

Table 2: Acylation-Cyclization Reaction Metrics

StepConditionsYield
Mono-acylation0°C, DCM, Et₃N, 2 h65–75%
Cyclization80°C, toluene, 12 h80–85%

This method avoids transition metals, making it cost-effective for large-scale synthesis.

N-Alkylation of Piperazin-2-one

Direct alkylation of piperazin-2-one with allyl bromide under basic conditions offers a straightforward route.

Optimization Challenges

  • Regioselectivity : Piperazin-2-one contains two nucleophilic nitrogens. Excess allyl bromide (2 equiv) and Cs₂CO₃ (3 equiv) in DMF at 60°C favor N-allylation at the less hindered position.

  • Byproducts : Over-alkylation forms di-allylated byproducts, requiring careful chromatographic separation.

Reported yields for analogous N-alkylations range from 50% to 60%, with scalability limited by purification challenges.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYieldScalabilityComplexityKey Advantage
Combinatorial Synthesis56–70%ModerateHighDual functionalization
Pd-Catalyzed Alkylation70–85%LowModerateHigh regioselectivity
Acylation-Cyclization65–85%HighLowNo transition metals
Direct N-Alkylation50–60%ModerateLowMinimal steps

The acylation-cyclization method balances yield and practicality, while combinatorial synthesis offers versatility for derivative exploration .

Q & A

Basic Question: What are the established synthetic routes and purification methods for 1-(Prop-2-en-1-yl)piperazin-2-one?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is functionalizing the piperazin-2-one core with a propenyl group via alkylation using allyl bromide or similar reagents under inert atmospheres. Reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures between 60–80°C, and catalysts like K2_2CO3_3) are critical for yield optimization . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Advanced characterization via 1^1H/13^13C NMR and HPLC ensures purity (>95%) and structural confirmation .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, piperazine ring protons at δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or SHELXTL) resolves bond lengths, angles, and stereochemistry. For example, the propenyl group’s sp2^2 hybridization and piperazin-2-one ring puckering can be visualized .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 167.1) .

Advanced Question: How can reaction conditions be optimized to improve yield and minimize side products?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • High-Throughput Screening (HTS) : Testing multiple catalysts (e.g., Pd for allylation) in parallel .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and reaction progress .
    For example, allylation reactions may require strict temperature control (<70°C) to avoid polymerization of the propenyl group .

Advanced Question: How should researchers address contradictions in reported biological activities of structurally similar piperazin-2-one derivatives?

Answer:
Contradictions arise from variations in substituents, assay conditions, or target selectivity. To resolve these:

  • Comparative Structural Analysis : Use tools like molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs. For instance, the propenyl group may enhance hydrophobic interactions vs. oxolane or pyrimidine substituents .
  • Meta-Analysis of Assay Data : Normalize results across studies using metrics like IC50_{50} or Ki values and account for differences in cell lines/pH .
  • Synthetic Re-evaluation : Reproduce reported compounds to verify activity under standardized conditions .

Advanced Question: What computational methods are suitable for predicting the reactivity and pharmacokinetics of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Models solvation effects and membrane permeability (e.g., logP ~1.8 predicts moderate bioavailability) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Question: How can polymorphism in this compound crystals impact its physicochemical properties?

Answer:
Polymorphs (e.g., monoclinic vs. orthorhombic forms) affect solubility, melting point, and stability:

  • Crystallographic Refinement : SHELXL refines disorder models and hydrogen-bonding networks to distinguish polymorphs .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., endothermic peaks at ~150°C for Form I vs. ~170°C for Form II) .
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.